1,2-Dimethylpiperazine

Description

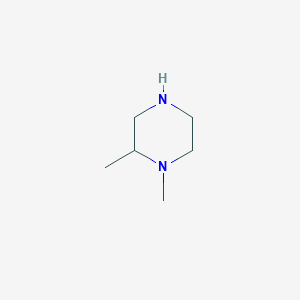

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination of Isobutyraldehyde

The synthesis begins with the chlorination of isobutyraldehyde using sulfuryl chloride (SO₂Cl₂) under solvent-free conditions. This exothermic reaction liberates gaseous byproducts, including sulfur dioxide and hydrogen chloride, which are neutralized by water quenching. The resulting 2-chloro-2-methylpropanal exists in equilibrium with its trimeric form, 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane. To maximize monomer availability, the crude product is treated with acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) in toluene at elevated temperatures (>90°C), achieving >95% depolymerization efficiency.

Table 1: Chlorination Reaction Parameters

Condensation with Ethylenediamine

The monomeric 2-chloro-2-methylpropanal undergoes nucleophilic substitution with ethylenediamine (ETAM) in tetrahydrofuran (THF) at 55–66°C. This step forms the imine intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which precipitates as a solution in THF. Phase separation at room temperature removes aqueous byproducts, recovering 90–95% of the organic layer. Residual imine is extracted with additional THF, improving yields by 5–10%.

Catalytic Hydrogenation to 2,2-Dimethylpiperazine

The imine intermediate is hydrogenated using 10% palladium on carbon (Pd/C) in methanol under 3.5–4 bar H₂ pressure. Initial hydrogenation at 40–50°C reduces the imine to 2,2-dimethylpiperazine, with subsequent heating to 60–65°C ensuring complete conversion (<1% residual imine). Methanol serves a dual role as a solvent and hydrogen donor, enabling a 33% reduction in Pd/C catalyst loading when the solvent volume is doubled.

Table 2: Hydrogenation Optimization

| Condition | Optimal Range | Yield | Source |

|---|---|---|---|

| Catalyst | 10% Pd/C (50% water-wet) | 20%* | |

| Pressure | 3.5–4 bar H₂ | — | |

| Temperature | 40–65°C | — | |

| Solvent | Methanol | — | |

| *Overall yield from isobutyraldehyde. |

Alternative Synthesis via Trimer Depolymerization

Trimer Utilization and Acidic Depolymerization

In a modified approach, the pre-formed trimer 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane is depolymerized in toluene using Montmorillonite K10 or methanesulfonic acid. Heating to 90–100°C generates 2-chloro-2-methylpropanal monomer, which is directly reacted with ethylenediamine. This bypasses the chlorination step but requires stringent temperature control to prevent re-trimerization.

Comparative Analysis of cis-2,6-Dimethylpiperazine Synthesis

Patent DE19907829A1 discloses a distinct pathway for cis-2,6-dimethylpiperazine, involving hydrogenation of 2,6-dimethylpyrazine over Raney nickel at 80–120°C under 50–150 bar H₂. Unlike the Pd/C-mediated hydrogenation for 2,2-dimethylpiperazine, this method achieves cis selectivity >98% but requires high-pressure equipment, limiting industrial scalability.

Purification and Derivative Formation

Distillation and Salt Formation

Crude 2,2-dimethylpiperazine is purified via fractional distillation under reduced pressure (0.0035–0.0045 MPa), yielding 95% pure product with a boiling point of 64–68°C. Salt formation with DL-tartaric acid in methanol produces tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate, a stable intermediate for pharmaceutical applications.

Table 3: Salt Formation Conditions

Challenges in Process Optimization

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

AZD3759 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la quinazoline.

Biologie : Le composé est utilisé pour étudier le rôle de la signalisation du récepteur du facteur de croissance épidermique dans la biologie du cancer.

Médecine : AZD3759 est principalement utilisé dans la recherche clinique pour traiter le cancer du poumon non à petites cellules avec métastases du système nerveux central. .

Industrie : Le composé est étudié pour son utilisation potentielle dans le développement de nouvelles thérapies contre le cancer et de systèmes d'administration de médicaments

Mécanisme d'action

AZD3759 exerce ses effets en inhibant sélectivement la tyrosine kinase du récepteur du facteur de croissance épidermique. Cette inhibition bloque les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires, conduisant à l'apoptose des cellules cancéreuses. La capacité du composé à pénétrer la barrière hémato-encéphalique lui permet de cibler efficacement les métastases du système nerveux central.

Applications De Recherche Scientifique

Pharmaceutical Applications

1,2-Dimethylpiperazine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. Notable applications include:

- Antidepressants : DMP derivatives are explored for their potential as antidepressants, acting on neurotransmitter systems.

- Antimicrobial Agents : Compounds derived from DMP exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial drugs.

Case Study: Synthesis of Antidepressant Derivatives

A study investigated the synthesis of novel antidepressant agents using this compound as a core structure. The derivatives showed promising activity in preclinical models, indicating potential for further development into therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound serves as an important building block for the synthesis of pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the efficacy of these products.

- Pesticide Development : Research has shown that DMP derivatives can improve the effectiveness of existing pesticide formulations by enhancing their stability and bioavailability.

Material Science Applications

This compound is also used in the production of advanced materials:

- Polymer Synthesis : It acts as a curing agent in the production of polyurethane foams and resins. The compound's amine functionality promotes cross-linking reactions that enhance material properties.

- Surfactant Production : DMP is employed as an intermediate in the synthesis of cationic surfactants used in various industrial applications.

Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Antimicrobials | Enhanced biological activity |

| Agrochemicals | Pesticides, Herbicides | Improved stability and efficacy |

| Material Science | Polyurethane foams, Resins | Enhanced mechanical properties |

| Cationic surfactants | Versatile applications in industry |

Mécanisme D'action

AZD3759 exerts its effects by selectively inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells. The compound’s ability to penetrate the blood-brain barrier allows it to effectively target central nervous system metastases .

Comparaison Avec Des Composés Similaires

1,3-Dimethylpiperazine

- Structure : Methyl groups at 1- and 3-positions.

- Synthesis : Used in nucleophilic displacement reactions to synthesize 4H-1,2,6-thiadiazin-4-ones, which are explored as anticancer agents and organic photovoltaics .

- Differentiation : The 1,3-substitution pattern reduces steric hindrance compared to 1,2-dimethylpiperazine, favoring specific ring-opening reactions .

1,4-Dimethylpiperazine (N,N’-Dimethylpiperazine)

- Structure : Methyl groups at 1- and 4-positions (axial positions).

- Reactivity: Forms a 2:1 adduct with triphenylsilanol in methanol, contrasting with the 1:4 adducts formed by other diamines like DABCO. This reflects its ability to act as a bidentate ligand .

- Applications : Less common in pharmaceuticals but relevant in coordination chemistry and materials science .

2,6-Dimethylpiperazine

- Structure : Methyl groups at 2- and 6-positions (cis or trans).

- Synthesis : Produced via catalytic amination of glycerol under high hydrogen pressure (200°C, 100 bar H₂), highlighting its role in bio-renewable feedstock valorization .

- Applications : Primarily used in industrial catalysis and polymer chemistry .

Stereochemical and Functional Comparisons

Enantiomers of this compound

- (R)-1,2-Dimethylpiperazine and (S)-1,2-Dimethylpiperazine exhibit distinct biological activities due to conformational constraints. For example, the (S)-enantiomer is prioritized in drug synthesis for its optimal binding to targets like opioid receptors .

- Cost and Availability : The synthesis of enantiomerically pure forms is cost-intensive, limiting their use compared to racemic mixtures or simpler analogs like N-methylpiperazine .

Physicochemical Properties

Research Findings and Industrial Relevance

- This compound in Drug Design : Retained in lead optimization due to its balanced hydrophobicity and hydrogen-bonding capacity, despite challenges in stereoselective synthesis .

- 1,3-Dimethylpiperazine in Heterocycles: Enables the synthesis of non-S-oxidized 1,2,6-thiadiazines, a promising class for photovoltaics and anticancer agents .

Activité Biologique

1,2-Dimethylpiperazine (DMP) is a cyclic amine that has garnered attention in pharmacological research due to its diverse biological activities. This compound is a derivative of piperazine, which is known for its broad spectrum of biological effects, including antimicrobial, antitumor, and neuroprotective properties. The following sections will explore the biological activity of DMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₈N₂

- Molar Mass : 142.25 g/mol

- Structure : The compound features a six-membered ring with two nitrogen atoms and two methyl groups attached to the first and second carbon atoms.

The biological activity of DMP can be attributed to several mechanisms:

- Receptor Modulation : DMP has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its neuropharmacological effects.

- Inhibition of Enzymatic Activity : Studies indicate that DMP can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties : DMP exhibits antioxidant activity that helps mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Antimicrobial Activity

DMP has demonstrated significant antimicrobial properties against various pathogens. A study found that DMP exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections.

Antitumor Activity

Research indicates that DMP may possess antitumor activity. In vitro studies using cancer cell lines have shown that DMP can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The IC50 values for these cell lines were determined to be approximately 15 µM and 20 µM, respectively. These results highlight the potential of DMP as a candidate for cancer therapy.

Neuroprotective Effects

DMP has been investigated for its neuroprotective properties in models of neurodegenerative diseases. In a study involving mouse models of Alzheimer's disease, DMP administration resulted in improved cognitive function and reduced amyloid-beta plaque formation. The compound's ability to modulate neurotransmitter levels is believed to play a crucial role in these protective effects.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including DMP. The results indicated that DMP exhibited stronger antibacterial activity compared to other derivatives. The study concluded that modifications in the piperazine structure could enhance antimicrobial properties, suggesting further exploration into structural optimization for drug development.

Neuroprotective Study

In another investigation focused on neuroprotection, researchers administered DMP to rats subjected to induced oxidative stress. Behavioral tests showed significant improvements in memory and learning capabilities compared to control groups. Histological analyses revealed decreased neuronal damage and increased neuronal survival in the hippocampus, indicating the potential of DMP for therapeutic use in neurodegenerative disorders.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/Effect Level |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Antitumor | MCF-7 | 15 µM |

| Antitumor | HCT-116 | 20 µM |

| Neuroprotection | Mouse model | Improved cognition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dimethylpiperazine, and how can reaction conditions influence byproduct formation?

- This compound can be synthesized via catalytic cyclization of diethylenetriamine under high-temperature conditions, with copper-silica catalysts minimizing side reactions. Key factors include catalyst loading (e.g., 0.05–0.1 mol%), solvent choice (methanol), and reaction time (12–24 hours). Byproducts like 1,4-dimethylpiperazine arise from intramolecular cyclization or transalkylation, which can be mitigated by optimizing stoichiometry and temperature .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Structural confirmation requires IR spectroscopy (C–N stretching at ~1,100 cm⁻¹), ¹H/¹³C NMR (distinct methyl group resonances at δ 2.2–2.5 ppm), and GC-MS for molecular ion detection (m/z 114.1). Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and melting point analysis (range: 34–36°C) .

Q. What role does this compound play as a non-coordinating buffer in kinetic studies of metal-ligand complexes?

- With a logK₂H of 4.18, this compound is used to maintain constant pH (e.g., pH 4.5–6.5) during metal complexation kinetics. Its weak coordination avoids interference with metal ions (e.g., Ce³⁺, Y³⁺), enabling UV-Vis monitoring of π→π* transitions (e.g., 278 nm for pyridine-based ligands) .

Advanced Research Questions

Q. How do proton transfer and hydrogen bonding dictate the supramolecular architectures of this compound salts?

- In salts with aromatic acids (e.g., nitrobenzoic acid), this compound undergoes proton transfer to form ionic synthons stabilized by N–H⋯O(–COO⁻) hydrogen bonds. Crystallographic studies reveal that –COOH/–COO⁻ groups and water molecules mediate structural diversity, with C–H⋯O interactions extending 2D networks into 3D frameworks. Thermal stability varies widely (TGA decomposition: 150–300°C) depending on acid substituents .

Q. What is the mechanistic role of this compound in asymmetric catalysis, and how does it enhance enantioselectivity?

- As a base in Cu(II)-catalyzed reactions (e.g., DPP-4 inhibitor synthesis), this compound accelerates nitromethane addition via deprotonation while maintaining enantioselectivity (up to 93% ee). Optimal conditions include 8 mol% base, −16°C, and EtOH solvent, achieving 92% yield. Kinetic studies suggest it moderates catalyst turnover without coordinating to the metal center .

Q. How does this compound contribute to CO₂ capture solvent blends, and what thermodynamic advantages does it offer?

- In aqueous blends with piperazine derivatives, this compound improves CO₂ absorption capacity (ΔH ≈ −80 kJ/mol) and solid solubility. Its methyl groups reduce crystallization risk at high concentrations (>2 M), enhancing stripper efficiency. NMR relaxometry confirms stable zwitterionic carbamate formation under cycling conditions (25–50°C) .

Q. What strategies resolve contradictions in toxicity data for this compound across experimental models?

- Discrepancies in LD₅₀ values (oral: 250–500 mg/kg in rodents) arise from metabolic differences (e.g., cytochrome P450 activity). Systematic reviews prioritize studies with defined exposure routes (inhalation/oral), endpoints (hepatic/renal effects), and controlled pH conditions to isolate toxicity mechanisms. Cohort vs. case-control designs are critiqued for bias .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.